Ethyl 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate is a heterocyclic compound belonging to the pyrazolopyridine family. This compound is characterized by the fusion of a pyrazole ring with a pyridine ring, resulting in a bicyclic structure. The specific functional groups include a chlorine atom at the 7th position and an ethyl carboxylate at the 6th position, which contribute to its unique chemical properties and potential applications in various fields such as medicinal chemistry and organic synthesis.
Ethyl 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate is classified as a heterocyclic compound due to the presence of nitrogen atoms in its structure. It falls under the category of pyrazolo[4,3-b]pyridines, which are known for their diverse biological activities and utility in organic synthesis.
The synthesis of ethyl 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate typically involves several steps:
The reactions are often performed under controlled conditions to optimize yield and purity. For instance, using continuous flow reactors can enhance reaction efficiency by maintaining optimal temperatures and pressures throughout the synthesis process.
The molecular formula of ethyl 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate is . The structure features a bicyclic system consisting of a pyrazole fused to a pyridine ring with an ethyl carboxylate substituent at the 6th position.
Key structural data includes:
These identifiers facilitate the identification of the compound in chemical databases and literature.
Ethyl 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate can undergo various chemical reactions:
These reactions expand its utility in synthetic organic chemistry and drug development .
The mechanism of action for ethyl 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate primarily involves its interaction with biological targets such as enzymes or receptors. The chlorine substituent enhances its electrophilicity, allowing it to participate in nucleophilic attacks or coordinate with metal ions in catalytic processes.
Studies have indicated that compounds within this class exhibit various biological activities, including antimicrobial and anticancer properties. The specific mechanism often involves inhibition of key enzymatic pathways relevant to disease processes .
Key physical properties of ethyl 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate include:
Chemical properties include:
These properties are critical for determining handling procedures and potential applications in research and industry .
Ethyl 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate has several applications:
Pyrazolo[4,3-b]pyridines represent a bicyclic heterocyclic system formed by fusion of pyrazole and pyridine rings at the [4,3-b] positions. This scaffold exhibits distinct tautomeric behavior, predominantly favoring the 1H-tautomer (over 90% stability) due to optimal aromatic delocalization across both rings, as confirmed by computational studies [10]. The electron-deficient character of the pyridine ring creates π-deficient systems that readily participate in nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups (e.g., C6-carboxylates) [5] [8]. The planar architecture of this scaffold facilitates π-stacking interactions with biological targets, while its hydrogen-bonding capabilities (N2 nitrogen) mimic purine bases, enabling bioisosteric replacement in drug design [10].
Table 1: Physicochemical Properties of Ethyl 7-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate
Property | Value | Measurement Conditions | Source |
---|---|---|---|
CAS Registry Number | 59376-48-6 | - | [1] |
Molecular Formula | C₁₀H₁₀ClN₃O₂ | - | [1] |
Molecular Weight | 239.66 g/mol | - | [1] |
Density | 1.42 ± 0.1 g/cm³ | Predicted | [1] |
Boiling Point | 336.3 ± 37.0 °C | Predicted | [1] |
pKa | 2.18 ± 0.30 | Predicted | [1] |
LogP (Calculated) | 2.1 | - | [2] |
The bioactivity profile of pyrazolo[4,3-b]pyridines is profoundly influenced by strategic substitution patterns:
Table 2: Bioactivity Comparison of Structural Analogs
Compound | Key Substituents | Reported Bioactivity | Source |
---|---|---|---|
Ethyl 7-chloro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate | N1-H, C7-Cl, C6-CO₂Et | Kinase inhibition (CDK2/Abl) | [3] [8] |
7-Chloro-1H-pyrazolo[4,3-b]pyridine | N1-H, C7-Cl | Intermediate for kinase inhibitors | [4] |
Ethyl 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | N1-Me, C3-Me, C4-Cl, C5-CO₂Et | Antileukemic activity (GI₅₀ < 1 µM) | [2] [6] |
The medicinal chemistry of pyrazolo[4,3-b]pyridines has evolved through three key phases:
CAS No.: 639-99-6
CAS No.: 143488-44-2
CAS No.: 13981-37-8
CAS No.:
CAS No.:
CAS No.: 63732-19-4